Tributylphosphine

Hydroformylation Cobalt catalysis Regioselectivity

TBP is a critical design element, not a generic phosphine. Its strong electron-donor and steric properties drive high linear aldehyde selectivity in hydroformylation for plasticizers. For proteomics, it ensures superior IEF resolution compared to DTT. Choose TBP when process chemoselectivity, analytical reproducibility, or easier phosphine oxide byproduct purification is paramount.

Molecular Formula C12H27P
Molecular Weight 202.32 g/mol
CAS No. 998-40-3
Cat. No. B147548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylphosphine
CAS998-40-3
Synonymstri-n-butylphosphine
tributylphosphine
Molecular FormulaC12H27P
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCCCCP(CCCC)CCCC
InChIInChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
InChIKeyTUQOTMZNTHZOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributylphosphine (CAS 998-40-3) Procurement Guide: Properties and Role in Catalysis


Tributylphosphine (TBP, CAS 998-40-3) is a tertiary phosphine with the molecular formula P(C₄H₉)₃, existing as a clear, colorless to pale yellow oily liquid at room temperature with a density of 0.81 g/mL at 25°C [1][2]. As a strongly electron-donating, sterically compact alkylphosphine, TBP is a cornerstone ligand in transition metal catalysis and a powerful stoichiometric reductant [3]. Its fundamental properties—including a low melting point of -65°C and boiling point of 150°C at 50 mmHg—define its handling characteristics, with notable pyrophoricity and air sensitivity requiring strict inert atmosphere protocols [1].

Why Tributylphosphine Cannot Be Simply Substituted: The Critical Impact of Sterics and Electronics


While tertiary phosphines share a common functional group, substituting one for another can fundamentally alter or even collapse a chemical process. A phosphine's utility is governed by its specific electronic properties (basicity, donor strength) and steric profile (ligand cone angle), which together dictate metal center coordination geometry, catalytic cycle rates, and even reaction chemoselectivity [1]. For instance, replacing the highly basic, moderately bulky tributylphosphine with the weakly basic triphenylphosphine can deactivate a catalyst requiring an electron-rich metal center. Conversely, substituting it with the extremely bulky tri-tert-butylphosphine may completely block substrate access to the catalytic site, halting turnover . Thus, selecting TBP is not a trivial choice but a precise design element, and its unique position in the phosphine property spectrum makes it irreplaceable for a distinct set of chemical transformations.

Quantitative Differentiation Guide for Tributylphosphine (CAS 998-40-3) Procurement


Hydroformylation: Superior Linear Aldehyde Selectivity vs. Triphenylphosphine

In cobalt-catalyzed hydroformylation of alkenes, the choice of phosphine modifier is critical for controlling the linear-to-branched (L:B) aldehyde product ratio. Using tributylphosphine (TBP) as a ligand significantly enhances the selectivity for the more valuable linear aldehyde compared to using the unmodified cobalt carbonyl catalyst or alternative phosphines like triphenylphosphine (TPP) [1].

Hydroformylation Cobalt catalysis Regioselectivity

Disulfide Bond Reduction: More Effective than DTT in 2D Gel Electrophoresis

For proteomics sample preparation, specifically in 2D gel electrophoresis, tributylphosphine (TBP) has been demonstrated to be a more effective reducing agent than the widely used dithiothreitol (DTT). DTT is known to be ineffective under the acidic conditions often encountered during isoelectric focusing, whereas TBP maintains its reducing activity across a wider pH range [1][2]. The adoption of TBP in commercial kits directly correlates with improved protein spot resolution, reduced streaking, and enhanced reproducibility, outcomes not achievable with DTT-based methods [1].

Proteomics Disulfide reduction Isoelectric focusing

Steric and Electronic Tuning: TBP Occupies a Unique Space Between TPP and PCy3

The catalytic performance of a phosphine is dictated by its position on the Tolman map of steric (cone angle) and electronic (χ value or basicity) parameters. Tributylphosphine (TBP) provides a moderate cone angle, offering greater steric accessibility to a metal center than the extremely bulky tri-tert-butylphosphine (TTBP, cone angle 182°) or tricyclohexylphosphine (PCy3, cone angle 170°), while being a stronger electron donor than triphenylphosphine (TPP) [1]. Specifically, its basicity (as measured by pKa) is higher than that of TPP, placing it in a sweet spot for reactions where a balance of strong donation and open coordination site is required .

Ligand design Steric effects Electronic effects

Staudinger Ligation: Direct Functional Equivalence to Triphenylphosphine

In the Staudinger reaction, a key bioconjugation and synthetic method for reducing azides to amines, both tributylphosphine (TBP) and triphenylphosphine (TPP) are the two most commonly used phosphines and are often functionally interchangeable [1]. In one study on the tandem Ugi/Staudinger/aza-Wittig reaction for synthesizing heterocycles, treating azide intermediates with either TBP or TPP led to the formation of the desired polysubstituted 3,4-dihydroquinazolines and 4,5-dihydro-3H-1,4-benzodiazepin-3-ones in comparable moderate to good yields [2].

Bioconjugation Staudinger reaction Azide reduction

High-Impact Application Scenarios for Tributylphosphine (CAS 998-40-3)


Industrial Linear Aldehyde Production via Hydroformylation

Industrial-scale hydroformylation of alkenes, particularly to produce linear aldehydes for plasticizers, detergents, and other commodity chemicals, is a key application for TBP. Procurement in this scenario is driven by the need for a cobalt catalyst modifier that significantly boosts regioselectivity toward the linear isomer, a critical performance metric established in Section 3 [1]. Using TBP over an unmodified catalyst directly improves process economics by maximizing yield of the higher-value linear product.

High-Resolution Proteomics via 2D Gel Electrophoresis

Proteomics core facilities and research labs performing 2D gel electrophoresis should standardize on TBP-based reduction-alkylation protocols. The quantitative evidence presented shows that TBP is a more effective reducing agent than DTT, particularly under the acidic conditions of isoelectric focusing [2][3]. Procuring TBP for this use case ensures the highest possible resolution and reproducibility of protein spot patterns, which is essential for accurate comparative proteomics studies and biomarker discovery.

Synthesis of Bioactive Heterocycles via Tandem Staudinger/Aza-Wittig

Medicinal chemistry and process chemistry groups engaged in the synthesis of complex nitrogen-containing heterocycles, such as 3,4-dihydroquinazolines and 1,4-benzodiazepin-3-ones, can rely on TBP as a robust reagent. As established, TBP performs comparably to TPP in these tandem Staudinger/aza-Wittig sequences to yield these privileged scaffolds [4]. Procurement choice may then favor TBP for its distinct phosphine oxide byproduct, which can simplify purification protocols and offer better solubility characteristics compared to the triphenylphosphine oxide byproduct.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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